molecular formula C6H4FN3O B13573159 3-Azido-4-fluorophenol

3-Azido-4-fluorophenol

Cat. No.: B13573159
M. Wt: 153.11 g/mol
InChI Key: JWKNLUVIVMENIB-UHFFFAOYSA-N
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Description

3-Azido-4-fluorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-4-fluorophenol typically involves the introduction of the azido group to a fluorophenol precursor. One common method is the nucleophilic substitution reaction where 4-fluorophenol is treated with sodium azide (NaN₃) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Azido-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-Amino-4-fluorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Azido-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving azido and fluorinated compounds.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-azido-4-fluorophenol depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Lacks the azido group, making it less reactive in certain bioorthogonal reactions.

    3-Azidophenol: Lacks the fluorine atom, which may affect its stability and reactivity.

    3-Azido-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties and reactivity.

Uniqueness

3-Azido-4-fluorophenol is unique due to the combination of the azido and fluorine groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

3-azido-4-fluorophenol

InChI

InChI=1S/C6H4FN3O/c7-5-2-1-4(11)3-6(5)9-10-8/h1-3,11H

InChI Key

JWKNLUVIVMENIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N=[N+]=[N-])F

Origin of Product

United States

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